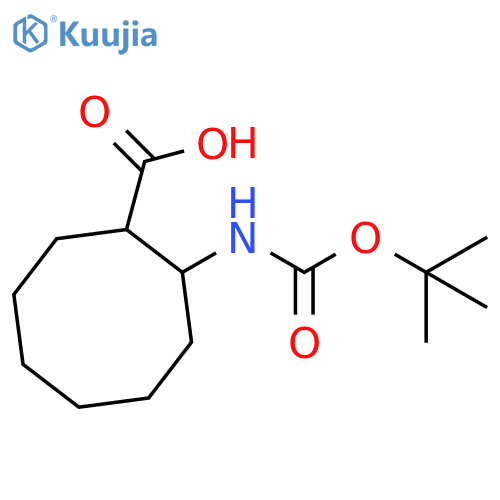Cas no 1307308-65-1 (2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid)

1307308-65-1 structure
商品名:2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid
2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid
- Cyclooctanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
- 2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid
-
- インチ: 1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10(11)12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
- InChIKey: XCJDZYKLPCSUNZ-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)CCCCCCC1NC(OC(C)(C)C)=O
じっけんとくせい
- 密度みつど: 1.09±0.1 g/cm3(Predicted)
- ふってん: 425.0±34.0 °C(Predicted)
- 酸性度係数(pKa): 4.58±0.40(Predicted)
2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-102629-1.0g |
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid |
1307308-65-1 | 1g |
$743.0 | 2023-06-10 | ||
| TRC | B813225-100mg |
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid |
1307308-65-1 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Enamine | EN300-102629-0.25g |
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid |
1307308-65-1 | 90% | 0.25g |
$774.0 | 2023-10-28 | |
| Enamine | EN300-102629-2.5g |
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid |
1307308-65-1 | 90% | 2.5g |
$1650.0 | 2023-10-28 | |
| 1PlusChem | 1P019Z7Z-50mg |
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid |
1307308-65-1 | 90% | 50mg |
$936.00 | 2023-12-22 | |
| Enamine | EN300-102629-0.5g |
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid |
1307308-65-1 | 90% | 0.5g |
$809.0 | 2023-10-28 | |
| Enamine | EN300-102629-0.05g |
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid |
1307308-65-1 | 90% | 0.05g |
$707.0 | 2023-10-28 | |
| Enamine | EN300-102629-5.0g |
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid |
1307308-65-1 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-102629-5g |
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid |
1307308-65-1 | 90% | 5g |
$2443.0 | 2023-10-28 | |
| 1PlusChem | 1P019Z7Z-1g |
2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid |
1307308-65-1 | 90% | 1g |
$1103.00 | 2023-12-22 |
2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
1307308-65-1 (2-{(tert-butoxy)carbonylamino}cyclooctane-1-carboxylic acid) 関連製品
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
